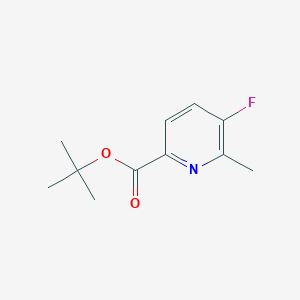

tert-Butyl 5-fluoro-6-methylpicolinate

Description

BenchChem offers high-quality tert-Butyl 5-fluoro-6-methylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-fluoro-6-methylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

tert-butyl 5-fluoro-6-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H14FNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |

InChI Key |

CZPKWJCJCHLLGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Fluorinated Pyridines: Technical Guide to 5-Fluoro-6-methylpicolinic Acid tert-Butyl Ester

Topic: 5-Fluoro-6-methylpicolinic acid tert-butyl ester Structure Content Type: Technical Guide / Whitepaper[1]

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), 5-Fluoro-6-methylpicolinic acid tert-butyl ester represents a high-value "privileged scaffold."[1] It serves as a critical intermediate for synthesizing bioavailable kinase inhibitors, CFTR modulators, and P2X3 antagonists.[1]

This guide analyzes the molecule not just as a reagent, but as a strategic tool.[1] The 5-fluorine atom blocks metabolic oxidation at a vulnerable position, while the 6-methyl group provides steric shielding to the pyridine nitrogen, modulating basicity and solubility.[1] The tert-butyl ester functionality offers orthogonal protection, stable against nucleophilic attack but cleanly removable under acidic conditions.[1]

Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7]

This section aggregates core data for the ester and its parent acid, essential for stoichiometric calculations and property forecasting.[1]

| Property | Data Point | Notes |

| IUPAC Name | tert-Butyl 5-fluoro-6-methylpyridine-2-carboxylate | |

| Parent Acid CAS | 1005474-88-3 | Commercially available precursor |

| Molecular Formula | C₁₁H₁₄FNO₂ | |

| Molecular Weight | 211.23 g/mol | |

| Predicted LogP | ~2.8 - 3.1 | High lipophilicity due to t-Bu/Me |

| H-Bond Acceptors | 3 | N(py), C=O, O(ester) |

| H-Bond Donors | 0 | |

| pKa (Pyridine N) | ~2.5 - 3.0 | Lowered by F-induction; shielded by Me |

Structural Analysis: The Electronic & Steric Matrix

To understand the reactivity of this scaffold, one must visualize the competing electronic effects on the pyridine ring.[1]

The Fluorine Effect (C5 Position)

The fluorine atom at C5 is an electronic governor .[1]

-

Inductive Effect (-I): It withdraws electron density from the ring, making the C2-carboxyl group more electrophilic (reactive toward nucleophiles during downstream amidation).[1]

-

Metabolic Blockade: C5 is typically the primary site for CYP450-mediated oxidation in pyridines.[1] Fluorination effectively shuts down this clearance pathway, extending the half-life of the final drug candidate.[1]

The Ortho-Methyl Shield (C6 Position)

The methyl group at C6 is a steric gatekeeper .[1]

-

Conformational Lock: It forces substituents at the adjacent nitrogen (in downstream amides) out of planarity, potentially improving selectivity for enzyme pockets.[1]

-

Nitrogen Protection: It sterically hinders the pyridine nitrogen, reducing its propensity to form N-oxides or coordinate with metal catalysts during cross-coupling reactions.[1]

Visualizing the Scaffold Logic

The following diagram illustrates the functional zoning of the molecule.

Figure 1: Functional zoning of the 5-Fluoro-6-methylpicolinic acid scaffold.

Synthetic Architecture

We present two distinct protocols. Method A is optimized for laboratory-scale medicinal chemistry (gram scale).[1] Method B is a process-chemistry route utilizing halogenated precursors for larger batches.[1]

Method A: Direct Esterification (Recommended for Lab Scale)

Precursor: 5-Fluoro-6-methylpyridine-2-carboxylic acid (CAS 1005474-88-3).[1] Reagent: Di-tert-butyl dicarbonate (Boc₂O).[1]

-

Rationale: Traditional Fischer esterification (acid/alcohol) is slow for tert-butyl esters due to steric bulk.[1] Using Boc₂O with DMAP forms a reactive intermediate that collapses to the ester and CO₂, driving the reaction forward irreversibly.[1]

Protocol:

-

Dissolution: Dissolve 5-fluoro-6-methylpicolinic acid (1.0 eq) in anhydrous tert-Butanol (10 vol) or THF.

-

Activation: Add DMAP (0.1 eq) and Boc₂O (2.0 eq).[1]

-

Reaction: Stir at 40°C for 4–12 hours. Monitor via TLC (stain with KMnO₄ or UV).[1]

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Wash organic layer with 1N HCl (to remove DMAP) and brine.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.[1]

Method B: Pd-Catalyzed Carbonylation (Process Scale)

Precursor: 2-Bromo-5-fluoro-6-methylpyridine (CAS 2404734-24-1 or similar).[1]

-

Rationale: If the carboxylic acid is expensive or unavailable, the bromide can be carbonylated directly in the presence of tert-butanol.[1]

Protocol:

-

Charge: Combine bromide (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and Et₃N (3.0 eq) in tert-Butanol/DMF (1:1).

-

Carbonylation: Pressurize autoclave with CO gas (5–10 bar). Heat to 80–100°C for 16 hours.[1]

-

Filtration: Filter through Celite to remove Palladium black.[1]

-

Isolation: Concentrate and purify via crystallization or distillation.[1]

Synthetic Workflow Diagram

Figure 2: Dual synthetic pathways for the target ester.

Reactivity & Deprotection Strategies

The utility of the tert-butyl ester lies in its orthogonality .[1] It survives basic hydrolysis conditions (e.g., LiOH/MeOH) that would cleave methyl or ethyl esters, allowing for selective manipulation of other esters on the molecule.[1]

Deprotection Protocol (Acidolysis)

To reveal the carboxylic acid for coupling (e.g., amide bond formation):

-

Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) is standard.[1]

-

Scavengers: If the molecule contains electron-rich aromatics (e.g., indoles), add triethylsilane (TES) to scavenge the generated tert-butyl cation.[1]

-

Procedure:

Stability Warning

-

Base Stability: Excellent.[1] Stable to NaOH, LiOH, K₂CO₃.[1]

-

Nucleophiles: The 5-Fluoro position is generally stable to S_NAr under mild conditions due to the electron-donating influence of the 6-methyl group (which counteracts the electron-deficiency of the pyridine).[1] However, strong nucleophiles (alkoxides, thiols) at high temperatures (>100°C) may displace the fluorine.[1]

References

-

Vertex Pharmaceuticals. (2011).[1] Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2011133751.[1] (Demonstrates the utility of fluorinated picolinic acid derivatives in CFTR drug design).

-

Sigma-Aldrich. (2024).[1] 5-Fluoro-6-methylpyridine-2-carboxylic acid Product Data. (Source for precursor CAS 1005474-88-3 properties).

-

Organic Syntheses. (2004).[1] Esterification of Carboxylic Acids with Dicarbonates. (General methodology for Method A). [1]

-

Fluorochem. (2024).[1][3] tert-Butyl 5-bromo-6-methylpicolinate Data Sheet. (Source for alternative precursor CAS 2404734-24-1).[1]

Sources

Advanced Technical Guide: Pyridine-2-Carboxylic Acid tert-Butyl Ester Derivatives

Strategic Significance in Drug Discovery

Pyridine-2-carboxylic acid (picolinic acid) tert-butyl ester derivatives represent a critical scaffold in modern medicinal chemistry and organometallic catalysis.[1] Unlike their methyl or ethyl counterparts, the tert-butyl ester moiety offers unique steric bulk and electronic properties that serve two primary strategic functions:

-

Orthogonal Protection: The tert-butyl group is stable against nucleophilic attack and basic hydrolysis (saponification), allowing for chemoselective manipulations of the pyridine ring or other functional groups under basic conditions. It is selectively removed via acidolysis (e.g., TFA or HCl/dioxane), providing an orthogonal deprotection strategy in multi-step synthesis.

-

Lipophilicity & Pharmacokinetics: In prodrug design, the bulky lipophilic ester enhances membrane permeability (logP modulation) before metabolic conversion to the active free acid.

-

Directed C-H Functionalization: The pyridine nitrogen, often in concert with the carboxylate carbonyl, acts as a directing group (DG) for transition-metal-catalyzed C-H activation, enabling late-stage functionalization at the C3 position.

Validated Synthesis Protocols

The synthesis of pyridine-2-carboxylic acid tert-butyl esters is non-trivial due to the steric hindrance of the tert-butyl group and the potential for decarboxylation of picolinic acid under harsh thermal conditions.[1] Below are three field-proven methodologies, ranked by operational reliability.

Method A: The Acid Chloride Route (Scale-Up Preferred)

This method is preferred for multi-gram scale synthesis due to cost-efficiency, though it requires strict moisture control to prevent hydrolysis of the intermediate picolinoyl chloride.[1]

Reagents: Picolinic acid, Thionyl chloride (

Protocol:

-

Activation: Suspend picolinic acid (1.0 equiv) in anhydrous DCM. Add

(1.5 equiv) dropwise at 0°C. Add a catalytic amount of DMF (0.1 equiv). -

Reflux: Heat to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Evaporation: Remove excess

and solvent in vacuo. Azeotrope with dry toluene twice to ensure complete removal of acidic volatiles. -

Esterification: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add a solution of

-BuOH (1.2 equiv) and -

Workup: Stir at room temperature (RT) for 12 hours. Quench with saturated

. Wash organic layer with brine, dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Method B: DCC/DMAP Steglich Esterification (Bench Scale)

Ideal for sensitive substrates where thermal stability is a concern. The reaction proceeds at room temperature.[2]

Reagents: Picolinic acid derivative, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), tert-Butanol, DCM.

Protocol:

-

Dissolve picolinic acid derivative (1.0 equiv) in dry DCM.

-

Add

-BuOH (1.5 equiv) and DMAP (0.1 equiv).[1] -

Cool to 0°C and add DCC (1.1 equiv) portion-wise.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes.

-

Stir at RT for 12-24 hours.

-

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Purification: Wash filtrate with 0.5 M HCl (to remove DMAP/pyridine) and then saturated

. Purify via column chromatography.

Method C: tert-Butyl 2,2,2-Trichloroacetimidate (Mildest Conditions)

This method avoids acidic conditions entirely, making it suitable for acid-sensitive substrates.[1]

Protocol:

-

Dissolve picolinic acid (1.0 equiv) in THF or DCM.

-

Add tert-butyl 2,2,2-trichloroacetimidate (2.0 equiv).[1]

-

Catalysis: Add

(catalytic) or simply heat to reflux without catalyst (thermal pathway). -

Workup: Filter off the trichloroacetamide byproduct.

Visualization: Synthesis Decision Logic

Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability and reaction scale.

Functionalization & Reactivity Profile[3]

Once the tert-butyl ester is installed, the pyridine ring becomes the focus of derivatization. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing ester at C2, dictates the reactivity patterns.

Electrophilic Aromatic Substitution (SEAr)

Direct SEAr (e.g., nitration, halogenation) is difficult on the deactivated pyridine ring.

-

Strategy: Activate the ring via N-oxide formation (using mCPBA). The N-oxide activates C4 for nitration/halogenation.[1]

-

Subsequent Step: Reduce the N-oxide (using

or Fe) to restore the pyridine.[1]

Minisci Reaction (Radical Substitution)

The protonated pyridine ring is highly susceptible to nucleophilic radical attack (Minisci reaction).

-

Reagents: Alkyl carboxylic acid +

+ -

Outcome: Alkylation primarily at C4 and C6 positions.

Metal-Catalyzed C-H Activation

The ester group at C2 can assist in directing transition metals (Pd, Rh, Ru) to the C3 position, although the bulky tert-butyl group may induce steric crowding, favoring C-H activation at the less hindered C6 position or requiring specific ligand design.

Deprotection (Hydrolysis)[1]

-

Acidic: TFA/DCM (1:1) at RT for 1-2 hours. Quantitative yield.

-

Basic: The tert-butyl ester is resistant to standard saponification (NaOH/MeOH) compared to methyl esters, allowing for selective hydrolysis of other esters in the molecule.

Visualization: Reactivity & SAR Logic

Caption: Reactivity map illustrating divergent functionalization pathways for the tert-butyl picolinate scaffold.

Key Derivatives & Applications

Data Summary: Common Derivatives

| Derivative | CAS Number | Primary Application | Key Property |

| 3-Amino-pyridine-2-carboxylic acid t-butyl ester | 1379367-66-4 | Kinase Inhibitor Intermediate | Precursor for bicyclic heterocycles (e.g., pyrido[3,2-d]pyrimidines).[1][3] |

| 6-Bromo-pyridine-2-carboxylic acid t-butyl ester | 105730-89-2 | Cross-coupling Partner | Enables Suzuki/Buchwald couplings at C6. |

| 5-Butyl-pyridine-2-carboxylic acid t-butyl ester | N/A | Fusaric Acid Analog | Lipophilic analog for enzyme inhibition studies.[1] |

| PyOx Ligand Precursors | Various | Asymmetric Catalysis | The ester is converted to an alcohol and cyclized to form oxazolines. |

Case Study: Kinase Inhibitor Synthesis

In the development of inhibitors for GSK-3

-

Step 1: Formation of the urea/amidine at the C3-amino group.

-

Step 2: Base-mediated cyclization.[1] The tert-butyl ester's steric bulk prevents premature cyclization during Step 1 but allows it under forcing basic conditions (e.g., NaOEt in EtOH) or after acid deprotection.

References

-

Divergent pathways of C-H bond activation: reactions of (t-Bu3PN)2TiMe2 with trimethylaluminum. PubMed. Available at: [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link][1][4]

-

Preparation of carboxylate derivatives of terpyridine via the furan pathway. PubMed.[5] Available at: [Link]

-

4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. PubMed Central.[1] Available at: [Link]

-

Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2. ResearchGate. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of carboxylate derivatives of terpyridine via the furan pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Pyridine Building Blocks for Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Introduction: The "Fluorine Scan" in Pyridine Scaffolds

In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, the native pyridine ring often suffers from metabolic liability (oxidation at C2/C6 by CYP450) and high basicity (leading to poor permeability or hERG liability).

Fluorinated pyridine building blocks offer a precise solution to these liabilities. The strategic introduction of fluorine—the "Fluorine Scan"—modulates three critical parameters:

-

pKa Modulation: Fluorine’s strong electronegativity lowers the basicity of the pyridine nitrogen, reducing lysosomal trapping and improving membrane permeability.

-

Metabolic Blocking: The C–F bond (116 kcal/mol) is metabolically inert, effectively blocking oxidative "soft spots" on the ring.

-

Lipophilicity Tuning: While fluorine is lipophilic, its electron-withdrawing nature can lower LogD by suppressing protonation at physiological pH.

This guide details the selection, synthesis, and reactivity of these critical building blocks.

Physicochemical Profiling: The "Fluorine Effect"[1]

The position of the fluorine atom relative to the nitrogen dictates the electronic environment of the ring.

Table 1: Comparative Properties of Fluorinated Pyridines

| Building Block | Structure | pKa (Conjugate Acid)* | Electronic Effect | Key Utility |

| Pyridine | Unsubstituted | ~5.2 | Reference | General Scaffold |

| 2-Fluoropyridine | F at C2 | ~ -0.44 | Strong | |

| 3-Fluoropyridine | F at C3 | ~ 3.0 | Inductive withdrawing | Metabolic block; mild pKa shift |

| 4-Fluoropyridine | F at C4 | ~ 3.9 | Inductive + Resonance | |

| 2,6-Difluoropyridine | F at C2, C6 | < -2.0 | Synergistic withdrawing | Highly electron-deficient; |

*Note: pKa values are approximate for aqueous solution. Fluorine ortho to nitrogen (C2/C6) has the most dramatic effect on basicity.

Reactivity Profiles & Synthetic Decision Trees

The utility of fluorinated pyridines lies in their divergent reactivity.[1] Depending on conditions, the fluorine atom can serve either as a Leaving Group (in

Nucleophilic Aromatic Substitution ( )

The 2- and 4-positions of pyridine are naturally activated for

-

Regioselectivity Rule: In poly-halogenated systems (e.g., 2-fluoro-4-chloropyridine), nucleophiles preferentially attack the 2-position (fluorine displacement) over the 4-position (chlorine displacement) under mild conditions, driven by the leaving group ability of F vs Cl in this specific heteroaromatic context.

Directed Ortho Metalation (DoM)

Fluorine acts as an inductive Directing Metalation Group (DMG).

-

3-Fluoropyridine: Lithiation occurs exclusively at C2 (the position between N and F). The synergistic inductive effect of Nitrogen and Fluorine makes the C2 proton highly acidic.

-

2-Fluoropyridine: Lithiation preferentially occurs at C3 . However, caution is required: n-Butyllithium (n-BuLi) can attack the C2 position as a nucleophile (displacing F). Protocol Adjustment: Use LDA at -78°C to favor deprotonation over nucleophilic attack.

Visualization: Reactivity Logic Flow

Caption: Decision tree for functionalizing fluorinated pyridines via

Case Study: Ivosidenib (Tibsovo®)[4]

Ivosidenib is an IDH1 inhibitor approved for acute myeloid leukemia (AML).[2][3] Its synthesis exemplifies the use of a specific fluorinated building block to achieve metabolic stability and potency.

-

Role: The 5-fluoro group blocks a key metabolic soft spot on the pyridine ring, extending the drug's half-life.

-

Chemistry: The core is assembled via a Ugi multicomponent reaction involving the 3-amino-5-fluoropyridine, an aldehyde, an isocyanide, and a carboxylic acid. This demonstrates that amino-fluoropyridines are stable enough to survive complex condensation reactions without defluorination.

Experimental Protocols

Protocol A: Regioselective of 2,6-Difluoropyridine

Objective: To selectively displace one fluorine atom with a nucleophile.

-

Reagents: 2,6-Difluoropyridine (1.0 equiv), Morpholine (1.05 equiv),

(1.2 equiv), DMSO (0.5 M). -

Procedure:

-

Charge a round-bottom flask with 2,6-difluoropyridine and

in dry DMSO. -

Add morpholine dropwise at 0°C (ice bath) to control the exotherm and prevent double-substitution.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Monitor: TLC/LCMS should show mono-substituted product (2-fluoro-6-morpholinopyridine).

-

-

Workup: Dilute with water, extract with EtOAc. The remaining fluorine at C6 is deactivated relative to the starting material but can be displaced under forcing conditions (100°C) if a bis-substituted product is desired.

Protocol B: C2-Lithiation of 3-Fluoropyridine (DoM)

Objective: To functionalize the C2 position using the "Cooperative Directing Effect" of N and F.

-

Reagents: 3-Fluoropyridine (1.0 equiv), LDA (1.1 equiv), Electrophile (e.g.,

or DMF), dry THF. -

Procedure:

-

Base Prep: Generate LDA in situ by adding n-BuLi (2.5 M in hexanes) to diisopropylamine in THF at -78°C. Stir for 30 mins.

-

Lithiation: Add 3-fluoropyridine (neat or in THF) dropwise to the LDA solution at -78°C .

-

Critical Step: Stir at -78°C for 1 hour . The solution usually turns yellow/orange, indicating the formation of the 2-lithio-3-fluoropyridine species. Do not warm up, or the species may decompose via benzyne formation.

-

Quench: Add the electrophile (e.g., DMF for formylation) rapidly at -78°C.

-

Warm: Allow to warm to RT slowly over 2 hours.

-

-

Note: This method yields 2-substituted-3-fluoropyridines. The fluorine atom remains intact.[6]

References

-

S_NAr Reactivity & Mechanism

-

Nucleophilic Aromatic Substitution on Fluoropyridines: Mechanisms and Applications. BenchChem Application Notes.[1]

-

(Verified via search context 1.1)

-

-

Directed Ortho Metalation (DoM)

-

Snieckus, V. Directed ortho metalation.[7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990, 90(6), 879–933.

- Schlosser, M., et al. Kinetic and thermodynamic control in the metalation of pyridine. Journal of Organic Chemistry, 2005.

-

(Verified via search context 1.26)

-

-

Drug Applications (Ivosidenib)

- Popovici-Muller, J., et al. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant AML. ACS Medicinal Chemistry Letters, 2018.

-

(Context 1.11)

-

pKa and Properties

- Physicochemical Properties of Fluorinated Pyridines. PubChem Compound Summary.

-

(Context 1.8)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis method of Ivosidenib_Chemicalbook [chemicalbook.com]

- 4. CN111349081A - Chiral synthesis method of Ivosidenib and intermediate thereof - Google Patents [patents.google.com]

- 5. WO2020127887A1 - Process for the preparation of an intermediate product of ivosidenib - Google Patents [patents.google.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

Advanced Synthetic Applications and Chemical Profiling of tert-Butyl 5-fluoro-6-methylpicolinate

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated heterocyclic building blocks is paramount. Fluorine substitution on pyridine rings dramatically alters the molecule's physicochemical properties—modulating pKa, increasing lipophilicity, and blocking metabolic liabilities (such as cytochrome P450-mediated oxidation).

tert-Butyl 5-fluoro-6-methylpicolinate (CAS 2089326-12-3) serves as a highly specialized, sterically protected intermediate[1]. By masking the reactive carboxylic acid moiety of 5-fluoro-6-methylpicolinic acid (CAS 1005474-88-3)[2] with a bulky tert-butyl group, synthetic chemists can perform aggressive downstream functionalizations—such as transition-metal-catalyzed cross-couplings or strong-base-mediated alkylations—without risking unwanted nucleophilic attack at the carbonyl center.

Chemical Identity & Structural Data

To facilitate accurate reagent sourcing and analytical verification, the quantitative data for this compound and its direct synthetic relatives are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Synthetic Role |

| tert-Butyl 5-fluoro-6-methylpicolinate | 2089326-12-3[1] | C₁₁H₁₄FNO₂ | 211.23 g/mol | Sterically hindered, base-stable protected intermediate. |

| 5-Fluoro-6-methylpicolinic acid | 1005474-88-3[2] | C₇H₆FNO₂ | 155.12 g/mol | Parent building block; gateway to advanced molecular design[2]. |

| Methyl 5-fluoro-6-methylpicolinate | 1245647-61-3[3] | C₈H₈FNO₂ | 169.15 g/mol | Less sterically hindered ester; suitable for mild base hydrolysis[3]. |

Mechanistic Insights: The Strategic Role of the tert-Butyl Ester

As an Application Scientist, I frequently observe workflow bottlenecks arising from premature ester cleavage or unwanted amidation during multi-step syntheses. The choice between a methyl ester and a tert-butyl ester is not arbitrary; it is dictated by the principles of orthogonal deprotection .

The methyl ester (CAS 1245647-61-3) is highly susceptible to nucleophilic attack and basic hydrolysis (e.g., LiOH in THF/Water)[3]. Conversely, the tert-butyl ester (CAS 2089326-12-3) relies on extreme steric bulk to shield the carbonyl carbon[1]. This shielding renders the ester completely stable to aqueous bases and nucleophiles. Cleavage is strictly achieved via acid-catalyzed mechanisms (e.g., Trifluoroacetic Acid), where protonation of the carbonyl oxygen leads to the expulsion of a stable tert-butyl cation, which subsequently eliminates as isobutylene gas.

Caption: Orthogonal deprotection logic for methyl vs. tert-butyl picolinate esters.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity synthesis and deprotection.

Protocol A: Synthesis of tert-Butyl 5-fluoro-6-methylpicolinate

Direct Fischer esterification with t-butanol is highly inefficient due to the steric bulk of the alcohol and the basicity of the pyridine ring. Therefore, a Boc₂O-mediated esterification is the authoritative standard.

Reagents:

-

5-Fluoro-6-methylpicolinic acid (1.0 eq)[2]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

tert-Butanol (t-BuOH) (5.0 eq)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Initiation: Dissolve 5-fluoro-6-methylpicolinic acid in anhydrous THF under an inert nitrogen atmosphere.

-

Catalysis: Add DMAP followed by t-BuOH. Causality: DMAP acts as a highly efficient nucleophilic transfer agent. It attacks the Boc₂O to form a highly reactive acylpyridinium intermediate, bypassing the high activation energy required for direct attack by the bulky t-BuOH.

-

Activation: Slowly add Boc₂O dropwise at 0°C. Evolution of CO₂ gas will be observed.

-

Propagation: Warm the reaction to room temperature and stir for 12 hours.

-

Self-Validation (TLC & LC-MS): Spot the reaction mixture on a silica TLC plate. The disappearance of the highly polar acid baseline spot and the emergence of a high-Rf UV-active spot confirms conversion. LC-MS analysis of the crude mixture must yield an [M+H]⁺ peak at m/z 212.1.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Caption: Synthetic workflow from parent acid to tert-butyl ester and subsequent deprotection.

Protocol B: Acidic Deprotection of the tert-Butyl Ester

Once downstream functionalization is complete, the tert-butyl group must be removed to unmask the carboxylic acid.

Reagents:

-

Functionalized tert-Butyl 5-fluoro-6-methylpicolinate (1.0 eq)

-

Trifluoroacetic acid (TFA) (20% v/v)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Solvation: Dissolve the ester in anhydrous DCM.

-

Cleavage: Add TFA dropwise at 0°C. Causality: The strong acid protonates the ester oxygen. The bulky tert-butyl group stabilizes the forming carbocation, allowing it to easily detach.

-

Equilibrium Shift: Stir at room temperature. The tert-butyl cation rapidly eliminates to form isobutylene gas. Causality: The continuous escape of isobutylene gas drives the reaction to 100% completion according to Le Chatelier's principle.

-

Self-Validation (NMR): Evaporate the volatile TFA and DCM under a stream of nitrogen. Analyze the crude residue via ¹H NMR. The reaction is validated as complete by the absolute disappearance of the massive 9H singlet at ~1.55 ppm (corresponding to the tert-butyl protons).

References

- nbinno.com - The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. (Details on CAS 1005474-88-3 and its role as a gateway to advanced molecular design).

- BLD Pharm - 1822308-23-5 | tert-Butyl 5-bromo-3-fluoropicolinate | BLD Pharm. (Contains catalog and structural data verifying tert-Butyl 5-fluoro-6-methylpicolinate as CAS 2089326-12-3).

- CymitQuimica - CAS: 1245647-61-3 | CymitQuimica. (Verification of Methyl 5-fluoro-6-methylpicolinate properties and chemical identity).

Sources

Whitepaper: Engineering Lipophilic Pyridine Esters for Advanced SAR Studies

Executive Summary

The pyridine ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory agents. When functionalized as a pyridine ester, this moiety transforms into a highly tunable pharmacophore. The ester group provides a synthetic handle to precisely modulate lipophilicity (LogP), which governs critical pharmacokinetic properties such as transmembrane diffusion, aqueous solubility, and metabolic stability. This technical guide explores the mechanistic rationale, Structure-Activity Relationship (SAR) optimization strategies, and self-validating experimental protocols for deploying lipophilic pyridine esters in modern drug discovery.

The Mechanistic Paradigm: Dual-Action Pharmacophores

The utility of pyridine esters in SAR studies stems from their dual chemical nature:

-

The Pyridine Core (Electronic & H-Bonding): The nitrogen atom within the pyridine ring acts as a potent hydrogen-bond acceptor. This feature is frequently exploited to anchor molecules within the hinge region of kinases or the backbone of receptor binding pockets.

-

The Ester Vector (Lipophilic & Steric Tuning): The ester moiety (–COOR) serves as a non-polar vector that can occupy hydrophobic sub-pockets. By varying the alcohol component (e.g., methyl, ethyl, benzyl), medicinal chemists can fine-tune the molecule's partition coefficient. This lipophilic tuning increases binding entropy by displacing ordered water molecules from the target's active site and enhances the molecule's ability to cross lipid bilayers.

Caption: Mechanistic pathway of target activation driven by lipophilic pyridine ester transmembrane diffusion.

Structure-Activity Relationship (SAR) Optimization Strategies

Steric Bulk vs. Target Affinity

A critical parameter in pyridine ester SAR is balancing lipophilicity with the spatial constraints of the target's Ligand Binding Domain (LBD). For instance, in the development of1[1], researchers discovered that AHR activation is exquisitely sensitive to the steric bulk of the pyridine-2-carboxylate ester group. While a compact methyl ester allows the molecule to adopt a low-energy conformer that fits perfectly into a deep hydrophobic pocket confined by specific amino acid residues, replacing it with a slightly bulkier ethyl ester results in a substantial loss of activity (EC50 dropping from 10 nM to >1100 nM) due to steric clashing[1].

Modulating LogP for ADME and Permeability

Beyond target affinity, the ester group is utilized to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In the design of 2[2], pyridine-2,5-dicarboxylate esters were synthesized to enhance transmembrane diffusion into macrophages. However, SAR studies revealed a permeability ceiling: as the ester groups became too lipophilic (e.g., LogP > 4.88) and molecular weight increased, cellular permeability paradoxically decreased due to aqueous insolubility and potential aggregation[2].

Similarly, in the optimization of 3[3], pyridine esters were utilized to replace metabolically unstable moieties. The vector of the pyridine 5-substituent aligned with a solvent-accessible surface, allowing chemists to tune lipophilicity to reduce off-target hERG channel inhibition while maintaining oral bioavailability[3]. Furthermore, in the context of 4[4], the position of the nitrogen in the alkyl pyridine ester substituent was found to be substantial for inhibitory activity, with more lipophilic 2-pyridyl methyl carboxylates serving as superior MDR (Multidrug Resistance) reversal agents compared to their 3-pyridyl counterparts[4].

Caption: Iterative SAR optimization workflow for tuning pyridine ester lipophilicity and ADME properties.

Quantitative SAR Data Summary

The following table synthesizes the delicate balance between ester substitution, calculated LogP, and resulting biological efficacy across different therapeutic targets.

Table 1: Impact of Pyridine Ester Substitution on SAR Parameters

| Scaffold Type | Target | Ester Substituent | LogP (Calc.) | Target Affinity | Biological Outcome |

| Heterocyclic Pyridine | AHR | Methyl | ~3.2 | 10 nM (EC50) | Potent activation; optimal LBD fit |

| Heterocyclic Pyridine | AHR | Ethyl | ~3.8 | 1108 nM (EC50) | Substantial loss of activity (steric clash) |

| Pyrazine-Pyridine | CHK1 | Methyl | ~2.5 | <20 nM (IC50) | Good potency; moderate hERG liability |

| Pyridine-2,5-Dicarboxylate | T. cruzi | Di-methyl | 3.37 | 4.0 µM (IC50) | High membrane permeability; low toxicity |

| Pyridine-2,5-Dicarboxylate | T. cruzi | Di-benzyl | 6.07 | >50 µM (IC50) | Poor permeability; aqueous insolubility |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating causality for reagent selection and built-in quality control checkpoints.

Protocol: Steglich Esterification for SAR Library Generation

This protocol generates a library of pyridine esters from a common pyridine carboxylic acid precursor.

-

Causality: The Steglich esterification is chosen over Fischer esterification because it proceeds under mild, non-acidic conditions, preventing the protonation of the pyridine nitrogen (which would deactivate the ring and complicate purification). EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized as a water-soluble coupling agent, allowing easy removal of the urea byproduct during aqueous workup. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly traps the alcohol, suppressing undesired anhydride formation.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of pyridine-2-carboxylic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 15 minutes at 0°C to form the active intermediate.

-

Coupling: Slowly add 1.5 eq of the target alcohol (e.g., methanol, ethanol, or benzyl alcohol) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The disappearance of the baseline-retained carboxylic acid and the appearance of a high-Rf, UV-active spot confirms conversion.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 to deprotonate and extract any unreacted carboxylic acid. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Final Validation (NMR): Confirm the structure via 1H-NMR. A successful esterification is validated by the appearance of the alcohol's α-protons shifted downfield (e.g., a sharp singlet at ~3.9 ppm for a methyl ester) and the preservation of the aromatic pyridine proton signals.

Protocol: High-Throughput Lipophilicity (LogD) Profiling via RP-HPLC

-

Causality: Traditional shake-flask methods for determining partition coefficients are low-throughput and prone to emulsion artifacts, especially for amphiphilic pyridine derivatives. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized because the retention time of a compound on a C18 stationary phase correlates linearly with its lipophilicity, allowing for rapid, automated profiling of entire SAR libraries.

Step-by-Step Methodology:

-

Calibration: Prepare a standard mixture of 6 reference compounds with known LogP values ranging from 1.0 to 5.0 (e.g., aniline, toluene, chlorobenzene).

-

Chromatography: Inject the standards into an HPLC system equipped with a C18 column. Use an isocratic mobile phase of 50% Methanol / 50% Phosphate Buffer (pH 7.4) to determine LogD at physiological pH.

-

System Validation: Plot the known LogP values against the logarithm of the capacity factor (

). The system is validated only if the linear regression yields an -

Sample Analysis: Inject the synthesized pyridine ester library under identical conditions. Calculate the LogD for each compound using the validated calibration curve.

-

Data Integration: Feed the empirical LogD values back into the SAR workflow (as shown in the workflow diagram) to correlate lipophilicity with cellular permeability assays (e.g., Caco-2 or PAMPA).

References

-

Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists Source: PubMed Central (PMC), NIH URL:[Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents Source: PubMed Central (PMC), NIH URL:[Link]

-

Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors Source: ACS Publications URL:[Link]

-

Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis Source: PubMed Central (PMC), NIH URL:[Link]

Sources

- 1. Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-5-fluoropyridine-2-carboxylate ester analogs

An In-depth Technical Guide to 6-Methyl-5-fluoropyridine-2-carboxylate Ester Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth technical exploration of 6-methyl-5-fluoropyridine-2-carboxylate ester analogs, a class of compounds built upon a privileged heterocyclic core. We will dissect the unique structural attributes of this scaffold, detail robust synthetic methodologies, analyze the profound impact of fluorination on drug-like properties, and explore its application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical motif in their discovery programs.

The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous motif in pharmaceuticals and natural products, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The introduction of fluorine, the most electronegative element, into this scaffold can have a profound impact on a molecule's properties.[3]

Strategically placed fluorine atoms can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This is a primary reason for incorporating fluorine, as it can block "metabolic soft spots" and increase a drug's half-life.[4]

-

Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of the molecule at physiological pH.[5]

-

Improve Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, which can enhance binding affinity and potency.[3][6]

-

Alter Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom is only slightly more lipophilic than hydrogen, perfluoroalkyl groups like trifluoromethyl (CF3) significantly increase lipophilicity, which can enhance membrane permeability and central nervous system (CNS) penetration.[1][7]

These combined effects have led to a steady increase in the number of fluorinated drugs approved by the FDA, highlighting the established success of this strategy in drug discovery.[4]

The 6-Methyl-5-fluoropyridine-2-carboxylate Scaffold: A Structural and Functional Analysis

The 6-Methyl-5-fluoropyridine-2-carboxylate scaffold is a highly functionalized building block with distinct features that make it attractive for library synthesis and lead optimization.

-

Pyridine Core: The nitrogen atom acts as a hydrogen bond acceptor and its basicity is attenuated by the adjacent fluorine and carboxylate groups. This core structure is a well-established bioisostere for phenyl rings, often improving solubility and metabolic properties.[8]

-

Carboxylate Ester (Position 2): This group serves as a critical handle for chemical modification. Variation of the R' group allows for fine-tuning of solubility, lipophilicity, and steric interactions to probe binding pockets. The ester itself can act as a hydrogen bond acceptor. Hydrolysis of the ester to its parent carboxylic acid, 5-fluoro-6-methylpicolinic acid, yields a bidentate chelating agent, a valuable feature for designing metalloenzyme inhibitors.[9][10]

-

Fluorine (Position 5): The placement of fluorine at the 5-position is strategic. It electronically deactivates the ring, making it less susceptible to oxidative metabolism. Its proximity to the 6-methyl group can also influence the rotational conformation of substituents.

-

Methyl Group (Position 6): The methyl group provides a steric handle and a lipophilic contact point, which can be crucial for fitting into hydrophobic sub-pockets of a target protein. It also influences the electronics of the ring and the orientation of the adjacent ester group.

Synthetic Pathways and Methodologies

The synthesis of these analogs relies on robust and scalable chemical transformations. A common and efficient strategy involves the construction of the core acid, 5-fluoro-6-methylpicolinic acid, followed by esterification.

The causality behind this strategic workflow is rooted in efficiency and functional group tolerance. Constructing the fully substituted heterocyclic acid first creates a common intermediate (5-fluoro-6-methylpicolinic acid) that can be readily diversified.[9] This "late-stage" esterification allows for the rapid generation of a library of analogs by simply varying the alcohol (R'-OH) in the final step, which is ideal for structure-activity relationship (SAR) studies.

Alternative routes, such as building the ring from acyclic precursors, are also possible but often require more steps and may lack the modularity of the common intermediate approach.[11] The choice of fluorinating agent in Step 2 is critical; electrophilic sources like N-Fluorobenzenesulfonimide (NFSI) are often preferred for their relative safety and high yields in directed metalation contexts.

Physicochemical Properties and Pharmacokinetic Implications

The interplay of the functional groups on the scaffold directly governs its drug-like properties. Understanding these relationships is key to designing molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Predicted Physicochemical Properties and Their Causality

| Property | Predicted Impact of Scaffold | Rationale & Causality |

| pKa | Low (2.5 - 4.0) | The electron-withdrawing fluorine and carboxylate groups significantly reduce the basicity of the pyridine nitrogen, favoring the neutral form at physiological pH.[5] |

| Lipophilicity (logP/logD) | Moderate & Tunable | The core is moderately lipophilic. The dominant factor is the ester R' group; small alkyl chains (Me, Et) will have lower logP, while larger or aromatic groups will increase it significantly.[7] |

| Solubility | Good (with small R' groups) | The pyridine nitrogen and ester carbonyls can act as hydrogen bond acceptors, aiding aqueous solubility. Solubility will decrease as the R' group becomes larger and more lipophilic. |

| Metabolic Stability | High | The C-F bond at the 5-position protects the ring from common P450-mediated aromatic hydroxylation, a major metabolic pathway for many drugs.[1][4] |

| Permeability | Good (at physiological pH) | The reduced pKa ensures a higher fraction of the neutral species, which is crucial for passive diffusion across cell membranes.[12] |

Note: These are general predictions. Actual values must be determined experimentally for each specific analog.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 6-methyl-5-fluoropyridine-2-carboxylate esters is proprietary to individual research programs, we can infer logical SAR principles based on related scaffolds found in medicinal chemistry literature.[13][14]

-

The Ester (R') Group: This is the primary point of diversification.

-

Small Alkyl Groups (Methyl, Ethyl): Often used to establish initial potency and favorable physicochemical properties.

-

Bulky/Cyclic Groups (Cyclopropyl, t-Butyl): Can probe for specific hydrophobic pockets. A positive response in activity may indicate a constrained binding site.

-

Functionalized Chains (e.g., containing ethers, amines): Can be used to improve solubility or introduce new hydrogen bonding interactions to pick up additional affinity. For example, replacing an aromatic system with a heterocyclic ring like pyridine can sometimes reduce activity, indicating the importance of specific hydrophobic or pi-stacking interactions.[13]

-

-

The Methyl (Position 6) Group:

-

Replacing the methyl group with hydrogen would likely decrease lipophilicity and could impact binding if a hydrophobic pocket is present.

-

Increasing its size (e.g., to ethyl) could enhance van der Waals interactions but may also introduce steric clashes.

-

-

The Fluorine (Position 5) Group:

-

Replacing fluorine with hydrogen would likely increase the pKa and make the ring more susceptible to metabolism, often resulting in lower potency and shorter half-life.

-

Replacing fluorine with chlorine could further decrease pKa and increase lipophilicity, but the larger size may not be tolerated by the target. Studies have shown that a single fluorine substitution can lead to significant improvements in potency where other halogens do not.[13]

-

Case Studies and Biological Applications

The fluorinated pyridine core is prevalent across various therapeutic areas. Analogs of the 6-methyl-5-fluoropyridine-2-carboxylate scaffold are valuable as intermediates and as final compounds in several key applications.

-

Antiviral Agents: The closely related 6-fluoro-pyrazine-2-carboxylic acid is the core of Favipiravir, a broad-spectrum antiviral that inhibits RNA-dependent RNA polymerase.[15][16] The fluorine atom is critical for its activity. This suggests that pyridine-based analogs could be explored for similar targets.

-

Kinase Inhibitors: Fluorinated heterocycles are common in kinase inhibitors, where they often occupy the "hinge-binding" region of the ATP pocket. The fluorine can improve metabolic stability and fine-tune binding interactions.

-

CNS-Targeted Agents & PET Imaging: The ability of fluorine to enhance metabolic stability and membrane permeability makes it highly valuable for CNS drug design.[12] Furthermore, the use of the 18F isotope allows for the development of Positron Emission Tomography (PET) ligands to visualize biological targets like the cannabinoid type 2 (CB2) receptor or the muscarinic acetylcholine receptor M4 in the brain, aiding in both diagnostics and drug development.[14][17]

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of a model compound, Ethyl 6-methyl-5-fluoropyridine-2-carboxylate . These protocols are designed to be self-validating through clear steps and expected outcomes.

Protocol 7.1: Synthesis of 6-Methyl-5-fluoropyridine-2-carboxylic acid (Core Intermediate)

-

Causality: This protocol uses a directed ortho-metalation approach, which is a highly regioselective method for functionalizing the pyridine ring at the position ortho to the directing group (the carboxylic acid). Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this deprotonation. NFSI is chosen as a safe and effective electrophilic fluorine source.

-

Materials & Equipment:

-

6-Methylpyridine-2-carboxylic acid (1.0 equiv)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (2.2 equiv)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line, low-temperature bath (-78 °C, dry ice/acetone)

-

-

Procedure:

-

Dry the round-bottom flask under vacuum and backfill with nitrogen.

-

Add 6-methylpyridine-2-carboxylic acid to the flask and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise via syringe over 30 minutes. The solution will typically change color. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve NFSI in a minimal amount of anhydrous THF.

-

Add the NFSI solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding 1 M HCl until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the title compound as a solid.

-

Protocol 7.2: Synthesis of Ethyl 6-methyl-5-fluoropyridine-2-carboxylate

-

Causality: This protocol converts the carboxylic acid to an acyl chloride, a highly reactive intermediate, using thionyl chloride. The acyl chloride is then reacted in situ with ethanol to form the desired ester. This is a classic, high-yielding esterification method suitable for this substrate.

-

Materials & Equipment:

-

6-Methyl-5-fluoropyridine-2-carboxylic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.5 equiv)

-

Anhydrous Ethanol (large excess)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

-

-

Procedure:

-

Suspend 6-methyl-5-fluoropyridine-2-carboxylic acid in anhydrous DCM in a dry, nitrogen-flushed flask.

-

Add thionyl chloride dropwise at 0 °C.

-

Fit the flask with a condenser and heat the mixture to reflux (approx. 40 °C) for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride and DCM.

-

Place the flask in an ice bath and slowly add anhydrous ethanol to the crude acyl chloride residue.

-

Allow the reaction to stir at room temperature for 3 hours.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl ester.

-

-

Self-Validation/Characterization: The identity and purity of the final product should be confirmed by:

-

¹H NMR & ¹⁹F NMR: To confirm the structure and regiochemistry. The fluorine signal and its coupling to adjacent protons are diagnostic.

-

¹³C NMR: To confirm the carbon backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Conclusion and Future Outlook

The 6-methyl-5-fluoropyridine-2-carboxylate ester scaffold represents a highly versatile and valuable platform in modern drug discovery. The strategic combination of a fluorinated pyridine core with tunable ester functionality provides medicinal chemists with a powerful toolkit to address challenges related to metabolic stability, potency, and pharmacokinetics.[9] Future research will likely focus on incorporating this scaffold into novel therapeutic modalities, developing more efficient and sustainable synthetic routes, and exploring its use as a bioisosteric replacement for other less favorable chemical motifs. As our understanding of fluorine's role in molecular recognition continues to grow, the application of these and related analogs is poised to expand, driving the discovery of the next generation of innovative medicines.

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.

-

Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Annual Review of Biochemistry, 76(1), 629-688. Available at: [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 745-758. Available at: [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

D'Souza, A. M., & Puranik, V. G. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6527. Available at: [Link]

-

Nguyen, T. T., Lee, J., & Choi, H. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 11(11), 1317-1324. Available at: [Link]

-

Lee, G. R., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. Available at: [Link]

-

New Synthesis of 3-Fluoropyridine Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Nguyen, T. T., Lee, J., & Choi, H. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 11(11), 1317–1324. Available at: [Link]

-

Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3690–3693. Available at: [Link]

-

Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. Organic Letters, 17(15), 3690-3693. Available at: [Link]

-

Beier, P., & Mykhailiuk, P. K. (2016). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(4), 1461–1469. Available at: [Link]

-

Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. (n.d.). EMBL-EBI. Retrieved March 7, 2024, from [Link]

-

Li, Y., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 218–223. Available at: [Link]

-

Rouch, T., et al. (2019). Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry, 62(24), 11165–11181. Available at: [Link]

-

Cohen, J. H., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 133-136. Available at: [Link]

-

Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. (2024, February 20). Domainex. Available at: [Link]

-

The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis. (n.d.). Fengchen Group Co., Ltd. Retrieved March 7, 2024, from [Link]

-

Wang, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(2), 349-361. Available at: [Link]

-

Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M>4>. European Journal of Medicinal Chemistry, 246, 114967. Available at: [Link]

-

Alle, T., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 90, 129341. Available at: [Link]

-

Kumar, R., et al. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 881-885. Available at: [Link]

-

Pyridineacetic acid, 6-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

-

Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Avcı, D., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. Available at: [Link]

-

Sharma, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1121175. Available at: [Link]

-

Schmidt, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95. Available at: [Link]

-

Cojocaru, C., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7192. Available at: [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Wujec, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 24(12), 10007. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 9. nbinno.com [nbinno.com]

- 10. ossila.com [ossila.com]

- 11. escholarship.org [escholarship.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. research.monash.edu [research.monash.edu]

Strategic Utilization of tert-Butyl 5-Fluoro-6-Methylpicolinate

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Part 1: Executive Technical Analysis

The Pharmacophore & The Protecting Group

tert-Butyl 5-fluoro-6-methylpicolinate represents a highly specialized intermediate in the synthesis of metalloenzyme inhibitors and receptor modulators.[1] Its value lies in the convergence of three structural features:

-

The Picolinate Core: A privileged scaffold for bidentate chelation (N,O-binding) to active site metals (Zn²⁺, Fe²⁺).[1]

-

5-Fluoro-6-Methyl Substitution:

-

Metabolic Blockade: The 5-fluoro group blocks the metabolically vulnerable C5 position, preventing oxidative defluorination or hydroxylation.[1]

-

Conformational Lock: The 6-methyl group (ortho to nitrogen) introduces significant steric strain (A-value ~1.7 kcal/mol), twisting the pyridine ring out of coplanarity with adjacent amide/aryl systems.[1] This "ortho-effect" is critical for locking bioactive conformations in kinase inhibitors.[1][2]

-

-

The tert-Butyl Ester: Unlike methyl or ethyl esters, the tert-butyl group renders the carboxylate resistant to nucleophilic attack (e.g., during Grignard additions or base-mediated cyclizations) while remaining orthogonal to hydrogenation (Bn) and base-hydrolysis (Me/Et).[1]

Strategic Utility in Synthesis

This molecule is primarily employed as a Late-Stage Diversification Hub .[1][2] The tert-butyl protection allows chemists to manipulate the pyridine ring (e.g., N-oxidation, Suzuki couplings at C3/C4 if halogenated) without compromising the carboxylic acid integrity.[1]

Part 2: Synthesis & Experimental Protocols

Route Analysis: Carbonylation vs. Direct Esterification

Two primary routes exist to access this scaffold.[1][2] The choice depends on the starting material availability and scale.[2]

Method A: Palladium-Catalyzed Carbonylation (Scale-Up Preferred)

This method constructs the ester directly from 2-bromo-5-fluoro-6-methylpyridine , avoiding the isolation of the zwitterionic free acid.[1]

-

Catalyst: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1]

-

CO Source: Carbon monoxide gas (5–10 bar) or Mo(CO)₆ (solid source).[1][2]

-

Advantage: One-step installation; avoids acid handling.[1][2]

Method B: Thermal Esterification via Acetimidate (Lab-Scale Preferred)

For researchers starting with 5-fluoro-6-methylpicolinic acid (CAS 1005474-88-3), standard Fisher esterification fails due to the steric bulk of tert-butanol and the electron-deficient nature of the pyridine.[1] Acid chloride formation (SOCl₂) is risky due to potential decarboxylation or self-reaction.[1][2]

The Superior Solution: tert-Butyl 2,2,2-trichloroacetimidate.[1][3][4] This reagent allows esterification under neutral to mildly acidic conditions, driven by the formation of the stable trichloroacetamide byproduct.

Detailed Protocol: Acetimidate-Mediated Esterification

This protocol is designed for high-fidelity lab-scale preparation (1g – 10g).[1]

1. Materials & Reagents

| Reagent | Equiv.[1][2][5] | Role |

| 5-Fluoro-6-methylpicolinic acid | 1.0 | Substrate |

| tert-Butyl 2,2,2-trichloroacetimidate | 2.5 | tert-Butyl donor |

| Boron Trifluoride Etherate (BF₃[1]·OEt₂) | 0.1 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | [0.2 M] | Solvent (Anhydrous) |

| Cyclohexane | [0.2 M] | Co-solvent (Optional) |

2. Experimental Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 5-fluoro-6-methylpicolinic acid and anhydrous DCM. The acid may not fully dissolve initially (suspension is normal).[1][2]

-

Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate dropwise via syringe over 5 minutes.

-

Catalysis: Cool the mixture to 0°C. Add BF₃·OEt₂ (catalytic amount) slowly.[1][2] Note: Gas evolution is not expected, but a slight exotherm may occur.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. The suspension should clarify as the ester forms.[2]

-

Quench & Workup:

-

Purification: The crude oil often contains residual acetimidate.[1][2] Purify via flash column chromatography (SiO₂), eluting with a gradient of 0% → 15% EtOAc in Hexanes.[1]

3. Diagnostic Analytical Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathways

This diagram contrasts the Carbonylation route (Industrial) with the Acetimidate route (Laboratory), highlighting the convergence point.[1]

Figure 1: Convergent synthesis strategies. The Carbonylation route (Blue) is preferred for bulk scale, while the Acetimidate route (Red) offers mild conditions for lab-scale functionalization.[1]

Diagram 2: Deprotection Mechanism (The "TFA Shuffle")

Understanding the cleavage mechanism is vital for troubleshooting incomplete deprotections.[1][2]

Figure 2: Acid-mediated deprotection cascade.[1] Note the generation of the reactive tert-butyl cation, which necessitates scavengers if the pyridine ring is electron-rich.[1]

Part 4: Comparative Stability Data

The following table contrasts the tert-butyl ester with the methyl ester analog to guide protecting group selection.

| Feature | Methyl Ester | tert-Butyl Ester | Practical Implication |

| Base Stability | Labile (hydrolyzes in NaOH/LiOH) | High (Stable to 1N NaOH) | Use t-Bu if subsequent steps involve basic alkylation (e.g., NaH/DMF).[1] |

| Acid Stability | High (requires refluxing HCl) | Low (Cleaves in TFA/DCM) | Use t-Bu if final release must be mild (avoiding aqueous workup).[1][2] |

| Nucleophilic Attack | High reactivity | Sterically Shielded | t-Bu prevents "double addition" during Grignard reactions.[1][2] |

| Lipophilicity (cLogP) | ~1.8 | ~3.1 | t-Bu intermediates are easier to extract into organic solvents.[1][2] |

References

-

Gouault, N., et al. (2010).[2] "Synthesis of functionalized pyridines via palladium-catalyzed carbonylation." Tetrahedron Letters, 51(30), 3957-3959.[1]

-

Armstrong, A., et al. (1988).[2] "tert-Butyl 2,2,2-trichloroacetimidate: A versatile reagent for the preparation of tert-butyl esters."[1] Tetrahedron Letters, 29(20), 2483-2486.[1]

-

Dunetz, J. R., & Magano, J. (2012). "Applications of Palladium-Catalyzed Carbonylation in the Synthesis of Pharmaceuticals." Journal of Organic Chemistry, 77(20), 8835–8866.

-

Fluorochem Ltd. (2024).[1][2] "Product Specification: tert-Butyl 5-bromo-6-methylpicolinate (CAS 2404734-24-1)."[1]

-

BenchChem. (2025).[1][2][6] "Physicochemical Properties of Fluorinated Quinolines and Pyridines."

Sources

Technical Guide: Applications of tert-Butyl Fluoropicolinates in Agrochemical Discovery

The following technical guide details the applications, synthetic utility, and handling of tert-butyl fluoropicolinates , a specialized class of intermediates critical to the development of modern synthetic auxin herbicides (e.g., the arylpicolinates).

Executive Summary

tert-Butyl fluoropicolinates represent a high-value class of pyridine building blocks used primarily in the synthesis of 6-aryl-picolinate herbicides (synthetic auxins), such as Florpyrauxifen-benzyl (Rinskor™) and Halauxifen-methyl (Arylex™). Unlike simple methyl or ethyl esters, the tert-butyl ester moiety provides superior steric shielding and orthogonal stability, allowing for aggressive late-stage functionalization (e.g., halogenation, amination, or transition-metal catalyzed cross-coupling) without compromising the carboxylic acid integrity. This guide analyzes their structural advantages, mechanistic roles in herbicide synthesis, and protocols for their deployment in discovery chemistry.

Part 1: Chemical Architecture & Structural Advantages

The utility of tert-butyl fluoropicolinates stems from the interplay between the electron-deficient pyridine ring, the directing power of the fluorine substituent, and the steric bulk of the tert-butyl group.

The "Orthogonal" Protecting Group Strategy

In complex agrochemical synthesis, the picolinic acid core must survive multiple harsh steps—often involving strong bases (lithiation) or nucleophiles (amination).

-

Base Stability: Methyl/ethyl esters are susceptible to unwanted hydrolysis or transesterification under basic conditions (e.g., during SNAr reactions with ammonia). The tert-butyl ester is resistant to nucleophilic attack due to steric hindrance.

-

Acid Lability: The tert-butyl group can be removed selectively using mild acidic conditions (e.g., TFA or HCl/dioxane), leaving other sensitive functionalities (like benzyl esters or aryl ethers) intact.

The Fluorine Effect

The presence of fluorine on the pyridine ring (commonly at the 3, 5, or 6-position) serves two roles:

-

Electronic Modulation: It lowers the pKa of the pyridine nitrogen and activates adjacent positions for Nucleophilic Aromatic Substitution (SNAr).

-

Metabolic Blocking: In the final active ingredient (AI), fluorine atoms block metabolic oxidation sites, extending the half-life of the herbicide in the plant.

Key Commercial Variants

| Compound Name | CAS Number | Primary Application |

| tert-Butyl 3-bromo-6-fluoropicolinate | 1430753-76-6 | Core scaffold for 6-aryl-picolinate discovery; precursor to 3-amino/3-chloro analogs. |

| tert-Butyl 3-fluoropicolinate | 1934827-83-4 | General building block for 3-fluoro-substituted pyridines. |

| tert-Butyl 4,5,6-trifluoropicolinate | Var. | Precursor for Florpyrauxifen analogs via regioselective SNAr. |

Part 2: Synthetic Utility in Agrochemical Design

The primary application of these intermediates is in the construction of Arylpicolinate Herbicides . These compounds mimic the plant hormone auxin (indole-3-acetic acid) but bind with high affinity to the AFB5 receptor, bypassing common resistance mechanisms found in TIR1-binding auxins (like 2,4-D).[1]

Case Study: Synthesis of Florpyrauxifen-benzyl Analogs

The synthesis of Florpyrauxifen-type molecules often requires the installation of a 4-amino group and a 6-aryl group onto a fluorinated core.

The "tert-Butyl Route" Workflow:

-

Starting Material: tert-Butyl 3-bromo-6-fluoropicolinate.

-

Step A (SNAr or Coupling): The 6-fluoro position is highly activated. It can be displaced by nucleophiles or, more commonly in herbicide synthesis, coupled with an aryl boronic acid via Suzuki-Miyaura coupling .

-

Note: While 6-chloro is the standard handle, the 6-fluoro group allows for unique SNAr reactivity if the target is a 6-amino or 6-oxy derivative (discovery analogs).

-

-

Step B (Amination): Introduction of the amino group at the 4-position.[2] If the starting material is 4,5,6-trifluoro, the 4-position is most electrophilic.

-

Step C (Deprotection & Re-esterification): The tert-butyl group is cleaved with acid to yield the free acid, which is then esterified to the specific "pro-herbicide" form (e.g., benzyl ester for Florpyrauxifen, methyl for Halauxifen).

Visualization: Synthetic Pathway

The following diagram illustrates the strategic use of the tert-butyl ester in a hypothetical synthesis of a 6-aryl-picolinate herbicide.

Caption: Strategic workflow utilizing tert-butyl protection to assemble polysubstituted picolinate herbicides.

Part 3: Mechanistic Pathways & Reactivity

Regioselectivity in Nucleophilic Substitution (SNAr)

In polyfluorinated picolinates (e.g., tert-butyl 4,5,6-trifluoropicolinate), the position of nucleophilic attack is dictated by the directing effect of the pyridine nitrogen and the ester group.

-

C4 Position: Most electrophilic due to para-position relative to nitrogen. Ammonia attack here yields the 4-amino derivative (critical for auxin activity).

-

C6 Position: Secondary site of attack. The bulky tert-butyl ester at C2 can sterically shield the C3 position, but also influence the conformation of the transition state for C6 substitution.

Acid-Catalyzed Deprotection Mechanism

The cleavage of the tert-butyl ester is an E1-like elimination mechanism driven by the stability of the tert-butyl cation.

Caption: The irreversible loss of isobutylene gas drives the deprotection to completion, ensuring high yields of the free acid.

Part 4: Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-bromo-6-fluoropicolinate (Typical Route)

Note: This protocol synthesizes the ester from the commercially available acid.

Reagents: 3-bromo-6-fluoropicolinic acid (1.0 eq), tert-Butyl 2,2,2-trichloroacetimidate (2.0 eq), BF3·Et2O (cat.), Dry DCM.

-

Dissolution: Dissolve 3-bromo-6-fluoropicolinic acid in anhydrous dichloromethane (DCM) under N2 atmosphere.

-

Catalyst Addition: Add a catalytic amount of boron trifluoride etherate (BF3·Et2O).

-

Reagent Addition: Slowly add tert-butyl 2,2,2-trichloroacetimidate at 0°C.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (the acid spot will disappear).

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[3] Wash organics with brine, dry over MgSO4, and concentrate.[4]

-

Purification: Flash chromatography (Hexanes/EtOAc). The tert-butyl ester is typically a stable oil or low-melting solid.

Protocol B: General Acid Deprotection (TFA Method)

Reagents: tert-Butyl picolinate intermediate, Trifluoroacetic acid (TFA), DCM.

-

Setup: Dissolve the substrate in DCM (0.1 M concentration).

-

Acidification: Add TFA (10–20 eq) dropwise at 0°C.

-

Stir: Allow to warm to room temperature and stir for 2–4 hours.

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The residue is the free picolinic acid, usually pure enough for the next step (re-esterification).

Part 5: Handling & Stability Data